molecular formula C7H4N4 B1625986 Imidazo[1,2-a]pyrazine-2-carbonitrile CAS No. 87597-31-7

Imidazo[1,2-a]pyrazine-2-carbonitrile

Cat. No.: B1625986
CAS No.: 87597-31-7
M. Wt: 144.13 g/mol
InChI Key: CHQYVYHLRLXGTA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It’s a type of N-heterocycle that has been underexplored but shows promise for future developments .


Synthesis Analysis

An efficient method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot three-component condensation . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which then undergoes [4 + 1] cycloaddition .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It can undergo various reactions, including regioselective metalations and iodine-catalyzed synthesis .

Scientific Research Applications

Versatile Scaffold in Synthesis and Drug Development

Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Research has compiled progress in synthetic methods, illustrating its reactivity and diverse biological activities. It's notable for the pattern and position of substitutions, aiding future developments in the scientific community (Goel, Luxami, & Paul, 2015).

Synthesis and Antibronchospastic Activity

Imidazo[1,2-a]pyrazine derivatives have shown significant promise as bronchodilators. Studies indicate their potential in asthma therapy due to their potency compared to traditional treatments like theophylline, without exhibiting adverse central nervous system effects (Bonnet et al., 1992).

"Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation

Aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate catalyst addition have been reported, with similar results for imidazo[1,2-a]pyrazine. This includes the development of imidazo[1,2-a]pyridine-3-carbaldehydes through Ag-catalyzed intramolecular aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

Structure Activity Relationship Against Cancer Cell Lines

Imidazo[1,2-a]pyrazine derivatives have been studied for their cytotoxic effects on cancer cell lines. Novel inhibitors based on this template have been designed and synthesized, showing potential for improving activity against various cancer types (Myadaraboina et al., 2010).

Synthesis and Anticancer Activity of Arylated Hybrids

Combining imidazo[1,2-a]pyrazine with coumarin resulted in synthesized hybrids, exhibiting in vitro antitumor activities. This research indicates the potential of such compounds in cancer treatment (Goel, Luxami, & Paul, 2015).

Potent, Injectable Inhibitor of Aurora Kinases

The imidazo-[1,2-a]-pyrazine core has been utilized to develop a dual inhibitor of Aurora kinases A and B. This compound demonstrates efficacy and target engagement in human tumor xenograft mouse models (Yu et al., 2010).

Uterine-Relaxing and Antibronchospastic Properties

Imidazo[1,2-alpha]pyrazine derivatives exhibit uterine-relaxing and antibronchospastic activities. These compounds also demonstrated positive chronotropic and inotropic properties on isolated atria (Sablayrolles et al., 1984).

Safety and Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyrazine-2-carbonitrile is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyrazine is a promising scaffold in organic synthesis and drug development . Future research may focus on developing new synthetic methods, exploring its reactivity, and investigating its biological activity .

Properties

IUPAC Name

imidazo[1,2-a]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQYVYHLRLXGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540424
Record name Imidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-31-7
Record name Imidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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